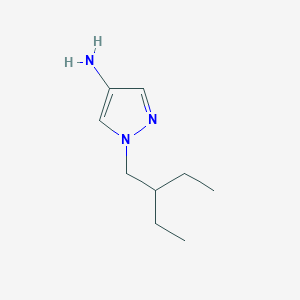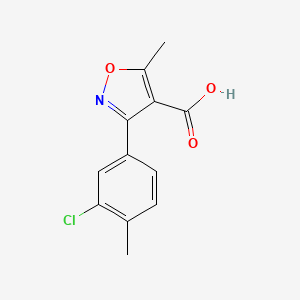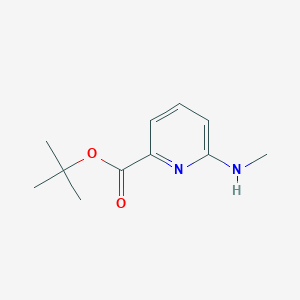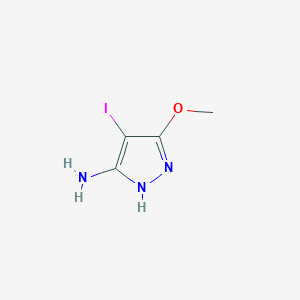![molecular formula C10H17NO2 B13541884 Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is a chemical compound with the following structural formula:
C8H15NO2
. It belongs to the class of bicyclic compounds and contains a nonane ring fused with a pyrrolidine ring. The compound’s unique structure makes it interesting for various applications.Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate. One common method involves the cyclization of a suitable precursor, such as an amine or an amino acid derivative, under specific conditions. For example, the reaction between an appropriate amine and a carboxylic acid ester can yield the desired compound.
Reaction Conditions:: The cyclization typically occurs under acidic conditions, using Lewis acids or Brønsted acids. Solvents like dichloromethane or acetonitrile are commonly employed. The reaction temperature and duration vary depending on the specific synthetic route.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Analyse Des Réactions Chimiques
Reactivity:: Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate can undergo various reactions, including:
Substitution Reactions: Nucleophilic substitution at the carbonyl carbon or the nitrogen atom.
Oxidation and Reduction Reactions: The carbonyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ring-Opening Reactions: Cleavage of the nonane ring to form linear derivatives.
Nucleophilic Substitution: Ammonium salts, alkoxides, or amines as nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:: The specific products depend on the reaction conditions. Hydrolysis of the ester group yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates due to its unique structure.
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For creating functional materials.
Mécanisme D'action
The compound’s mechanism of action remains an area of ongoing research. It may interact with specific receptors or enzymes, affecting biological processes.
Comparaison Avec Des Composés Similaires
While Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is relatively unique, similar compounds include other bicyclic derivatives and heterocycles.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-4-7-2-3-8(9)6-11-5-7/h7-9,11H,2-6H2,1H3 |
Clé InChI |
UDXXFCWXYXMXLL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2CCC1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




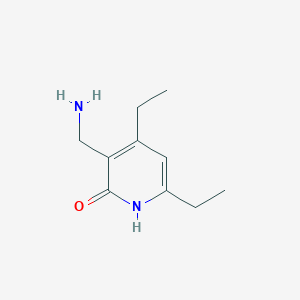



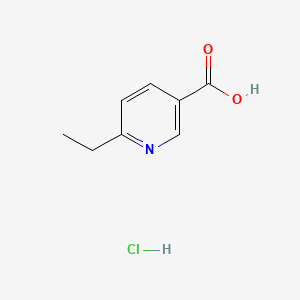
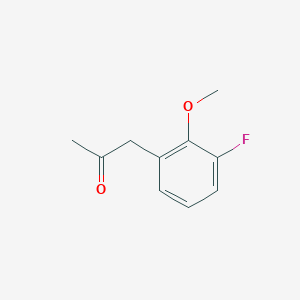
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
